(2-Benzylphenyl)boronic acid

Overview

Description

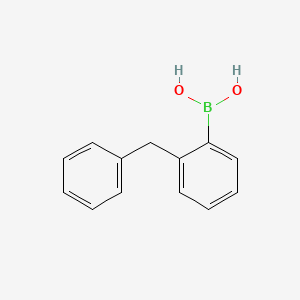

(2-Benzylphenyl)boronic acid is an organic compound with the molecular formula C₁₃H₁₃BO₂. It is a boronic acid derivative where a benzyl group is attached to the second position of a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, the organic groups are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids play a crucial role, is widely used in organic synthesis for the formation of carbon–carbon bonds .

Result of Action

The result of the action of (2-Benzylphenyl)boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, the stability of boronic acids can be improved by adding a boronic acid moiety at the ortho position of benzaldehyde or acetophenone . This results in the formation of iminoboronate, which exhibits enhanced thermodynamic stability over a pH range of 6–10 .

Biochemical Analysis

Biochemical Properties

(2-Benzylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, this compound can bind to serine residues in proteins, forming stable complexes that can modulate enzyme activity . Additionally, it has been shown to interact with saccharides and catechols, making it useful in the synthesis of small chemical receptors for biochemical sensing applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These interactions can result in changes in cellular metabolism, such as altered glucose uptake and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can act as a Lewis acid, interacting with nucleophilic groups in enzymes and proteins. For instance, this compound can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and catalysis . Additionally, it can activate certain enzymes by stabilizing their active conformations. The changes in gene expression observed with this compound are likely due to its interactions with transcription factors and other regulatory proteins, which can alter the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to reactive oxygen species or other environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged enzyme inhibition or activation, depending on the experimental conditions . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with critical enzymes and proteins in these organs . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in glucose metabolism . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can affect its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . For example, this compound can localize to the nucleus and interact with transcription factors, modulating gene expression. Additionally, it can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)boronic acid typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed coupling of 2-bromobenzylbenzene with a boronic ester, followed by hydrolysis to yield the boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: (2-Benzylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkyl-aryl compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Although less common, the boronic acid group can be reduced to form boranes.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or alkyl-aryl compounds.

Oxidation: Phenols or boronic esters.

Reduction: Boranes or other reduced boron compounds.

Scientific Research Applications

(2-Benzylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and as probes for detecting carbohydrates.

Medicine: The compound is explored for its potential in drug development, particularly in the design of protease inhibitors.

Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the benzyl group, making it less sterically hindered and more reactive in certain reactions.

(4-Methylphenyl)boronic acid: Contains a methyl group instead of a benzyl group, affecting its electronic properties and reactivity.

(2-Methoxyphenyl)boronic acid: The presence of a methoxy group influences its reactivity and solubility.

Uniqueness: (2-Benzylphenyl)boronic acid is unique due to the presence of the benzyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in various reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name |

(2-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEKLPGERLPRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734357 | |

| Record name | (2-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40276-63-9 | |

| Record name | (2-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1,1-diethyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-](/img/new.no-structure.jpg)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid](/img/structure/B591466.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)